molecular formula C14H22N4O3 B2846534 (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 2059913-53-8

(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2846534
CAS No.: 2059913-53-8
M. Wt: 294.355
InChI Key: RGXLYDJUPONMSU-WCQYABFASA-N
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Description

(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction with a hydrazine derivative.

    Attachment of the Carboxamide Group: This step involves the reaction of the intermediate with an amine to form the carboxamide group.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, potentially forming new alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to act as a ligand in binding studies.

Medicine

In medicine, the compound may have potential as a pharmaceutical agent. Its structural components suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyrazole rings may facilitate binding to these targets, while the carboxamide group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(2-Hydroxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a methyl group on the pyrazole ring.

Uniqueness

The uniqueness of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S,3S)-1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-9(2)18-8-10(7-16-18)13-11(14(15)20)6-12(19)17(13)4-5-21-3/h7-9,11,13H,4-6H2,1-3H3,(H2,15,20)/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXLYDJUPONMSU-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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